molecular formula C6H6Cl2N4 B2969829 6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine;hydrochloride CAS No. 2418722-93-5

6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine;hydrochloride

Cat. No.: B2969829
CAS No.: 2418722-93-5
M. Wt: 205.04
InChI Key: FRPCUDAEIYIQSF-UHFFFAOYSA-N
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Description

6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine;hydrochloride is a chemical compound that belongs to the class of imidazopyridines. This compound is characterized by the presence of a chlorine atom at the 6th position of the imidazo[4,5-b]pyridine ring system and an amine group at the 2nd position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-chloro-3-nitropyridine as a starting material, which undergoes a series of reactions including reduction, cyclization, and chlorination to yield the desired compound . The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol (EtOH) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of 6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine;hydrochloride may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, palladium-catalyzed coupling reactions are often performed under an inert atmosphere using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield imidazo[4,5-b]pyridine N-oxides, while substitution reactions can produce various substituted imidazopyridines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-1H-imidazo[4,5-b]pyridin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4.ClH/c7-3-1-4-5(9-2-3)11-6(8)10-4;/h1-2H,(H3,8,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPCUDAEIYIQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC(=N2)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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